molecular formula C2H7ClN2O2S B14484500 1-Chloroethane-1-sulfonohydrazide CAS No. 65577-73-3

1-Chloroethane-1-sulfonohydrazide

Cat. No.: B14484500
CAS No.: 65577-73-3
M. Wt: 158.61 g/mol
InChI Key: OWBAPFNDXKGJFB-UHFFFAOYSA-N
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Description

1-Chloroethane-1-sulfonohydrazide is an organic compound that belongs to the class of sulfonohydrazides It is characterized by the presence of a chloroethane group attached to a sulfonohydrazide moiety

Preparation Methods

The synthesis of 1-chloroethane-1-sulfonohydrazide typically involves the reaction of chloroethane with sulfonohydrazide under controlled conditions. One common method includes the use of anhydrous potassium carbonate (K₂CO₃) as a base in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature for several hours, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

1-Chloroethane-1-sulfonohydrazide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), potassium hydroxide (KOH), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or other reactants involved.

Scientific Research Applications

1-Chloroethane-1-sulfonohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its ability to react with various biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloroethane-1-sulfonohydrazide involves its interaction with nucleophiles and electrophiles. The chloro group is susceptible to nucleophilic attack, leading to substitution reactions. The sulfonohydrazide moiety can participate in redox reactions, influencing the overall reactivity of the compound. These interactions are facilitated by the polar nature of the carbon-halogen bond and the electron-withdrawing effects of the sulfonyl group .

Comparison with Similar Compounds

1-Chloroethane-1-sulfonohydrazide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chloro and sulfonohydrazide groups, which allows for a diverse range of chemical transformations and applications.

Properties

CAS No.

65577-73-3

Molecular Formula

C2H7ClN2O2S

Molecular Weight

158.61 g/mol

IUPAC Name

1-chloroethanesulfonohydrazide

InChI

InChI=1S/C2H7ClN2O2S/c1-2(3)8(6,7)5-4/h2,5H,4H2,1H3

InChI Key

OWBAPFNDXKGJFB-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)(=O)NN)Cl

Origin of Product

United States

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